BENGHE Foundational & Exploratory

Check Availability & Pricing

OD38: A Technical Guide to a Potent and
Selective RIPK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: OD38

Cat. No.: B609713

For Researchers, Scientists, and Drug Development Professionals

Abstract

OD38 is a potent and selective inhibitor of Receptor-Interacting serine/threonine-Protein Kinase
2 (RIPK2), a key downstream signaling molecule in the Nucleotide-binding Oligomerization
Domain (NOD)-like receptor pathway. As an imidazo[1,2-b]pyridazine derivative, OD38
demonstrates significant potential in the modulation of inflammatory responses. This document
provides a comprehensive overview of the discovery, mechanism of action, and preclinical
evaluation of OD38, including detailed experimental protocols and a summary of its inhibitory
activity and selectivity.

Discovery and Origin

0OD38 was identified through the screening of a chemical library for compounds with inhibitory
activity against RIPK2. It belongs to a class of macrocyclic compounds designed to target the
ATP-binding pocket of kinases.[1] The imidazo[1,2-b]pyridazine core scaffold is a key structural
feature contributing to its potent and selective inhibition of RIPK2.[1] The molecular formula for
OD38 is C15H16N60.

Mechanism of Action

OD38 functions as an ATP-competitive inhibitor of RIPK2.[2] By binding to the kinase domain of
RIPK2, it prevents the autophosphorylation necessary for its activation.[1] This, in turn, blocks
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the downstream signaling cascade that leads to the activation of the transcription factor NF-kB
and the mitogen-activated protein kinase (MAPK) pathway.[1] The ultimate effect is the
suppression of pro-inflammatory cytokine production.

Quantitative Data

The inhibitory activity and selectivity of OD38 have been characterized through various in vitro
assays. The following table summarizes the key quantitative data available for OD38.

Kinase Selectivity

Target Assay Type IC50 (nM) .
Profile
Highly selective for
RIPK2. At a
concentration of 100
] ) nM, OD38 showed
RIPK2 In vitro kinase assay 14.1

more than 80%
inhibition of Fyn,
TGFB2, ALK-2, and
Lck.[3]

Experimental Protocols
In Vitro RIPK2 Kinase Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a
compound against RIPK2 using a luminescence-based kinase assay that measures ADP
production.

Materials:

Recombinant human RIPK2 enzyme

Myelin Basic Protein (MBP) substrate

e ATP

Kinase buffer (e.g., 40 mM Tris-HCI, pH 7.5, 20 mM MgCI2, 0.1 mg/mL BSA, 50 uM DTT)

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://bio-protocol.org/en/bpdetail?id=2754&type=0
https://www.benchchem.com/product/b609713?utm_src=pdf-body
https://www.benchchem.com/product/b609713?utm_src=pdf-body
https://patents.google.com/patent/WO2019161495A9/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o ADP-Glo™ Kinase Assay kit (Promega)

¢ Test compound (OD38) dissolved in DMSO
o 384-well plates

Procedure:

o Prepare serial dilutions of the test compound (OD38) in kinase buffer with a final DMSO
concentration that does not exceed 1%.

e In a 384-well plate, add 1 pL of the diluted test compound or vehicle (DMSO) to the
appropriate wells.

e Add 2 pL of a solution containing the RIPK2 enzyme and MBP substrate in kinase buffer.

« Initiate the kinase reaction by adding 2 pL of ATP solution in kinase buffer. The final
concentrations of enzyme, substrate, and ATP should be optimized for the specific assay
conditions.

 Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60
minutes).

» Stop the kinase reaction and measure the amount of ADP produced by following the
instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding ADP-Glo™

Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent

to convert ADP to ATP and generate a luminescent signal.
o Measure the luminescence using a plate reader.

o Calculate the percent inhibition for each compound concentration relative to the vehicle
control and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Muramyl Dipeptide (MDP)-Induced Peritonitis
Model
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This protocol describes a method to evaluate the in vivo efficacy of OD38 in a mouse model of
inflammation induced by the NOD2 ligand, muramyl dipeptide (MDP).

Materials:

o C57BL/6 mice (or other suitable strain)

e Muramyl dipeptide (MDP)

o OD38 formulated for intraperitoneal (i.p.) injection

» Vehicle control

o Phosphate-buffered saline (PBS)

« FACS buffer (PBS with 2% FBS)

o Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-CD3 for lymphocytes)
e Hemocytometer or automated cell counter

Procedure:

Acclimatize mice to the experimental conditions for at least one week.

o Administer OD38 or vehicle control via intraperitoneal injection at the desired dose (e.g.,
6.25 mg/kg).

o After a predetermined pretreatment time (e.g., 30 minutes), induce peritonitis by
intraperitoneal injection of MDP (e.g., 150 ug per mouse) dissolved in sterile PBS.

» At a specified time point after MDP injection (e.g., 4-6 hours), euthanize the mice.

o Perform a peritoneal lavage by injecting 3-5 mL of cold PBS into the peritoneal cavity and
gently massaging the abdomen.

o Carefully aspirate the peritoneal fluid.
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o Determine the total number of cells in the lavage fluid using a hemocytometer or an
automated cell counter.

 For differential cell counts, centrifuge the lavage fluid to pellet the cells. Resuspend the cells
in FACS buffer.

 Stain the cells with fluorescently labeled antibodies against specific immune cell markers
(e.g., Ly6G for neutrophils, CD3 for lymphocytes).

e Analyze the stained cells by flow cytometry to determine the number and percentage of
different immune cell populations that have infiltrated the peritoneal cavity.

o Compare the cell counts between the vehicle-treated and OD38-treated groups to determine
the in vivo efficacy of the compound in reducing inflammatory cell infiltration.[4]

Signaling Pathway and Experimental Workflow

Visualizations
NOD2-RIPK2 Signaling Pathway

Extracellular Nucleus

Click to download full resolution via product page

Caption: Simplified NOD2-RIPK2 signaling cascade leading to pro-inflammatory gene
expression.

In Vitro Kinase Assay Workflow
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Prepare Reagents:
- RIPK2 Enzyme
- Substrate (MBP)
-ATP
- OD38 Serial Dilutions

l

Plate Setup (384-well):
- Add OD38/Vehicle
- Add Enzyme/Substrate Mix

l

Initiate Reaction:
- Add ATP

l

Incubate at Room Temperature
(e.g., 60 min)

l

Stop Reaction & Measure ADP:
- Add ADP-Glo™ Reagent
- Add Kinase Detection Reagent

'

Read Luminescence

l

Data Analysis:
- Calculate % Inhibition
- Determine IC50

Click to download full resolution via product page

Caption: Workflow for determining the IC50 of OD38 in an in vitro RIPK2 kinase assay.
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In Vivo Peritonitis Model Workflow
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Caption: Experimental workflow for the in vivo evaluation of OD38 in a mouse model of
peritonitis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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